Dermaseptin H5 Dermaseptin H5
Brand Name: Vulcanchem
CAS No.:
VCID: VC3669797
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Molecular Formula:
Molecular Weight:

Dermaseptin H5

CAS No.:

Cat. No.: VC3669797

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Dermaseptin H5 -

Specification

Introduction

Structural Characteristics

Secondary Structure and Conformation

In aqueous solutions, dermaseptins often exhibit random coil conformations, but they undergo a significant conformational change when interacting with lipid membranes, adopting an α-helical structure. This conformational flexibility is crucial for their antimicrobial activity, allowing them to interact effectively with the varied membrane compositions of different pathogens .

Comparative Analysis with Other Dermaseptins

Table 1: Comparative Analysis of Selected Dermaseptins

PeptidePrimary StructureMolecular Weight [M+H]+Reference
DRS-H9GLWSTIKQKGKEAAIAAAKAAGQAALNAASEAL-NH₂3208.63
DRS-O1GLWSTIKQKGKEAAIAAAKAAGQAALGAL-NH₂2793.78
DRS-H10GLWSTIKNVAAAAGKAALGAL1982.26

While specific structural data for Dermaseptin H5 is limited in the available literature, the peptide likely shares fundamental structural features with these related dermaseptins, including the presence of a hydrophobic N-terminal region and a more hydrophilic C-terminal segment that together create an amphipathic structure when formed into an α-helix .

Mechanism of Action

Membrane Interaction and Disruption

Dermaseptin H5, like other members of its family, primarily targets microbial membranes through electrostatic interactions between its positively charged amino acids and the negatively charged microbial membrane components. This initial electrostatic attraction facilitates the subsequent interaction of the peptide with the lipid bilayer .

Pore Formation and Membrane Permeabilization

Following the initial membrane binding, dermaseptins are believed to insert into the lipid bilayer, causing significant disruption to membrane integrity. The most widely accepted model for this action is the "carpet" mechanism, where peptides accumulate parallel to the membrane surface until reaching a threshold concentration, after which they disrupt the membrane structure, leading to cell lysis .

Selectivity for Microbial Cells

A critical feature of dermaseptins, including Dermaseptin H5, is their selectivity for microbial over mammalian cells. This selectivity stems from fundamental differences in membrane composition between these cell types. Microbial membranes typically contain a higher proportion of negatively charged lipids on their outer surface, whereas mammalian cell membranes have a more neutral outer leaflet and contain cholesterol, which can inhibit peptide insertion .

Antimicrobial Activity

Activity Against Bacteria

Dermaseptins demonstrate significant activity against both Gram-positive and Gram-negative bacteria. While specific data for Dermaseptin H5 is limited, related dermaseptins have shown Minimum Inhibitory Concentrations (MICs) ranging from 3.125 to 12.5 μg/mL and Minimum Bactericidal Concentrations (MBCs) ranging from 6.25 to 25 μg/mL against various bacterial pathogens, including the challenging nosocomial pathogen Acinetobacter baumannii .

Studies with dermaseptins have shown particular efficacy against Pseudomonas aeruginosa, with demonstrable in vivo protection in mouse models of peritonitis . The antibacterial properties extend to drug-resistant strains, making these peptides particularly valuable in the context of increasing antimicrobial resistance.

Antifungal Properties

In addition to their antibacterial activity, dermaseptins exhibit significant antifungal properties, disrupting fungal cell membranes through mechanisms similar to those employed against bacteria. This broad-spectrum activity makes them particularly valuable as potential therapeutic agents .

Antiprotozoal Activity

Dermaseptins have demonstrated remarkable efficacy against various protozoan parasites. Studies with different dermaseptins have shown activity against Leishmania mexicana, Plasmodium falciparum, and Trypanosoma cruzi . Microscopic observations have revealed that dermaseptins generate major perturbations of the lipid bilayer in these organisms, leading to parasite death.

Antiviral Properties

Beyond their activity against cellular pathogens, dermaseptins have shown antiviral properties against enveloped viruses such as herpes simplex virus type I and HIV-1. For instance, dermaseptin S4 has been shown to inhibit both cell-free and cell-associated HIV-1 infection by disrupting viral particle integrity .

Synthesis and Production Methods

Solid-Phase Peptide Synthesis

The primary method for producing dermaseptins, including Dermaseptin H5, is solid-phase peptide synthesis. This approach involves the stepwise addition of protected amino acids to a solid support resin, typically using Fmoc/t-butyl chemistry. For C-terminally amidated peptides, synthesis often employs a Fmoc-PAL-PEG-polystyrene resin .

Purification Techniques

Following synthesis, dermaseptins require purification to obtain the final active product. This typically involves cleavage from the resin followed by purification using high-performance liquid chromatography (HPLC). The crude peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid and other reagents .

Quality Control and Characterization

The final synthesized peptides are typically characterized using mass spectrometry techniques such as MALDI-TOF/TOF to confirm their identity and purity. Additional analytical methods may include amino acid analysis and circular dichroism spectroscopy to assess secondary structure formation .

Future Research Directions

Structure-Activity Relationship Studies

Further research into the structure-activity relationships of Dermaseptin H5 and related peptides will be crucial for optimizing their therapeutic potential. Understanding how specific structural features contribute to antimicrobial activity and selectivity will guide the rational design of improved variants .

Combination Therapies

Exploring the potential synergistic effects of dermaseptins with conventional antibiotics represents a promising avenue for enhancing antimicrobial efficacy while potentially reducing required dosages and associated side effects .

Novel Delivery Systems

Developing advanced delivery systems for dermaseptins could address challenges related to stability and targeted delivery. Possibilities include encapsulation in liposomes, conjugation to nanoparticles, or development of prodrug approaches to enhance stability and bioavailability .

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